Cas no 887433-64-9 (N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine)

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine
- 5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine
- N-(5-bromo-2-pyrimidinyl)-N',N'-dimethylethane-1,2-diamine
- N-(5-bromopyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine
- {2-[(5-bromopyrimidin-2-yl)amino]ethyl}dimethylamine
- 1,2-Ethanediamine, N2-(5-bromo-2-pyrimidinyl)-N1,N1-dimethyl-
- SBB099952
- 1,2-Ethanediamine, N′-(5-bromo-2-pyrimidinyl)-N,N-dimethyl- (9CI)
- N2-(5-Bromo-2-pyrimidinyl)-N1,N1-dimethyl-1,2-ethanediamine (ACI)
- 1,2-Ethanediamine N2-(5-bromo-2-pyrimidinyl)-N1,N1-dimethyl-
- [2-[(5-Bromopyrimidin-2-yl)amino]ethyl]dimethylamine
- N-(5-Bromopyrimidin-2-yl)-N′,N′-dimethylethane-1,2-diamine
-
- MDL: MFCD08561181
- インチ: 1S/C8H13BrN4/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)
- InChIKey: UWJSSGLQBDGUEP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NC(NCCN(C)C)=NC=1
計算された属性
- せいみつぶんしりょう: 244.03200
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 134
- トポロジー分子極性表面積: 41
じっけんとくせい
- ふってん: 333.4°C at 760 mmHg
- PSA: 41.05000
- LogP: 1.28560
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124397-1g |
N1-(5-bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM124397-5g |
N1-(5-bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 5g |
$916 | 2021-08-05 | |
eNovation Chemicals LLC | Y0993511-5g |
5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine |
887433-64-9 | 95% | 5g |
$330 | 2024-08-02 | |
Ambeed | A125378-5g |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 5g |
$171.0 | 2024-04-16 | |
A2B Chem LLC | AI59596-100mg |
5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine |
887433-64-9 | 97% | 100mg |
$54.00 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N841770-25mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 25mg |
¥290.70 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ881-200mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 200mg |
864.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11650-250mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 250mg |
¥956.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ881-50mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 50mg |
344.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11650-1g |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 1g |
¥2886.0 | 2021-09-04 |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamineに関する追加情報
Recent Advances in the Study of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9)
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9) is a brominated pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its potential applications in drug discovery, with a focus on its role in modulating protein-protein interactions and enzymatic activities.
One of the most notable advancements in the study of this compound is its use in the development of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have demonstrated that derivatives of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine can be tailored to target specific kinases, offering a promising avenue for the design of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of potent and selective inhibitors of the JAK-STAT pathway, which is implicated in inflammatory and autoimmune disorders.
In addition to its applications in kinase inhibition, recent research has also investigated the compound's potential as a building block for the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a revolutionary class of therapeutics that facilitate the targeted degradation of disease-causing proteins. A 2022 study in ACS Chemical Biology reported the successful incorporation of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine into a PROTAC scaffold, enabling the selective degradation of oncogenic proteins in preclinical models. This finding underscores the versatility of the compound in modern drug discovery paradigms.
Another area of interest is the compound's role in the synthesis of fluorescent probes for bioimaging. Researchers have utilized its brominated pyrimidine core to develop probes that can selectively label and track biomolecules in live cells. A recent publication in Chemical Communications (2023) described the use of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine as a precursor for the synthesis of a novel fluorescent probe capable of visualizing DNA damage in real-time. This application highlights the compound's utility beyond traditional drug development, extending into diagnostic and research tools.
Despite these promising developments, challenges remain in the optimization of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize its potential. Ongoing research is focused on structural modifications to enhance its pharmacokinetic properties and reduce toxicity. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters explored the impact of varying the dimethylamine moiety on the compound's efficacy and safety profile, providing valuable insights for future design strategies.
In conclusion, N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9) represents a versatile and valuable scaffold in chemical biology and medicinal chemistry. Its applications span from kinase inhibition and PROTAC development to bioimaging, demonstrating its broad utility in both therapeutic and diagnostic contexts. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in the advancement of precision medicine and targeted therapies.
887433-64-9 (N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine) 関連製品
- 2228081-73-8(3-3-(dimethylamino)propylpyrrolidin-3-ol)
- 1216558-12-1(2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride)
- 899948-67-5(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 138356-57-7(propyl[2-(pyrrolidin-1-yl)ethyl]amine)
- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)
- 2648996-36-3(3-bromo-2-chloro-5-(isocyanatomethyl)thiophene)
- 149732-36-5(4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)
- 1207048-63-2(ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)
- 2750933-59-4(Lepidiline C)
- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)
